5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrrolidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the cyclopropyl and carboxylic acid groups.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Cyclopropylamine: A simpler compound containing the cyclopropyl group but lacking the pyrrolidine ring.
Uniqueness
5-Cyclopropylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the combination of the cyclopropyl group and the pyrrolidine ring, which imparts specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-cyclopropylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-3-6(9-7)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H |
InChI Key |
LZBLFXGDLBROFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCC(N2)C(=O)O.Cl |
Origin of Product |
United States |
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